2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane
Description
2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane is a halogenated cyclic ether with the molecular formula C₁₀H₁₀BrFO₂. Its structure features a 1,3-dioxolane ring substituted with a methyl group and a 3-bromo-2-fluorophenyl moiety. The dioxolane ring enhances stability, while the bromine and fluorine substituents on the aromatic ring modulate electrophilicity and reactivity. This compound is primarily utilized in organic synthesis as a precursor for cross-coupling reactions and functional group transformations .
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
2-(3-bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C10H10BrFO2/c1-10(13-5-6-14-10)7-3-2-4-8(11)9(7)12/h2-4H,5-6H2,1H3 |
InChI Key |
WVDGREFDFTUGCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 3-bromo-2-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Hydrolysis Reactions
The dioxolane ring undergoes acid-catalyzed hydrolysis to regenerate the parent aldehyde. This reaction occurs through protonation of the oxygen atoms followed by ring opening:
Reaction Conditions
-
Catalyst : 0.5-1.0 M HCl or H₂SO₄
-
Temperature : 60-80°C
| Reactant | Product | Reaction Time | Conversion Rate |
|---|---|---|---|
| 2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane | 3-Bromo-2-fluorobenzaldehyde | 4-6 hrs | 92% |
The reaction proceeds via a hemiacetal intermediate, with water acting as the nucleophile to cleave the cyclic ether structure .
Halogen Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
Key Reactions
-
Amination :
Requires copper(I) catalysts and elevated temperatures -
Suzuki Coupling :
Achieves 65-89% yields with tetrakis(triphenylphosphine)palladium(0)
Ring-Opening Functionalization
The dioxolane ring participates in controlled cleavage reactions:
Reagent Systems
| Reagent | Product Type | Selectivity |
|---|---|---|
| BH₃·THF | Secondary alcohol | 94% |
| LiAlH₄ | Primary alcohol | 88% |
| Grignard reagents | Extended carbon chains | 79-82% |
Steric effects from the methyl group direct reagent approach to the less hindered oxygen atom.
Oxidation Pathways
Controlled oxidation modifies both the aromatic system and heterocycle:
Oxidation Behavior
-
Dioxolane Ring : Resists common oxidants (KMnO₄, CrO₃) below 100°C
-
Aromatic System :
Competitive Reaction Outcomes
| Oxidizing Agent | Temperature | Major Product |
|---|---|---|
| mCPBA | 25°C | Epoxide derivative |
| O₃ | -78°C | Ozonide cleavage products |
The compound demonstrates remarkable thermal stability, with decomposition beginning at 215°C (DSC data). Recent studies highlight its potential as a synthetic intermediate in palladium-catalyzed cascade reactions, particularly for constructing oxygen heterocycles .
Scientific Research Applications
2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of bromine and fluorine atoms in the phenyl ring enhances its binding affinity to target proteins, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
Key Observations:
Substituent Effects on Reactivity The presence of fluorine at the 2-position (ortho to bromine) in the target compound increases electrophilicity at the bromine site, accelerating nucleophilic aromatic substitution (SNAr) compared to non-fluorinated analogs like 2-(3-bromophenyl)-2-methyl-1,3-dioxolane . Chlorine (e.g., in 2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane) introduces steric and electronic complexity, reducing reaction rates in cross-coupling but enabling unique regioselectivity .
Steric and Solubility Considerations The methyl group on the dioxolane ring in the target compound increases steric hindrance, slowing down reactions requiring planar transition states (e.g., certain Pd-catalyzed couplings) compared to non-methylated analogs like 2-(5-bromo-2-fluorophenyl)-1,3-dioxolane . Halogen position influences solubility; fluorine at the 2-position enhances polarity, improving solubility in THF and DMSO .
Synthetic Utility
- Alkyl bromides (e.g., 2-(2-bromoethyl)-2-methyl-1,3-dioxolane) are more reactive in alkylation or elimination reactions but less stable under acidic conditions compared to aryl bromides .
- Multi-halogenated derivatives (e.g., 2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane) are valuable for sequential functionalization in drug discovery .
Biological Activity
2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a bromine and a fluorine atom on the phenyl group. This unique structure enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. The compound's molecular formula is with a molecular weight of 261.09 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrFO2 |
| Molecular Weight | 261.09 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H10BrFO2/c1-10(13-5-6-14-10)7-3-2-4-8(11)9(7)12/h2-4H,5-6H2,1H3 |
| Canonical SMILES | CC1(OCCO1)C2=C(C(=CC=C2)Br)F |
Biological Activity Overview
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its structural features suggest that it may interact with various biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
A study on related 1,3-dioxolanes revealed that compounds with similar structures demonstrated significant antibacterial and antifungal activities. For instance, derivatives showed effectiveness against various bacterial strains such as Staphylococcus aureus and Candida albicans .
Table 1: Antibacterial Activity of Dioxolane Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(3-Bromo-2-fluorophenyl)-... | S. aureus | 625–1250 µg/mL |
| 2-(5-Bromo-4-fluorophenyl)-... | Pseudomonas aeruginosa | 500 µg/mL |
| 4-Fluoro-3-bromophenyl derivative | Escherichia coli | No activity |
The presence of halogen substituents (bromine and fluorine) is believed to enhance the binding affinity to bacterial proteins, thereby increasing the antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound is currently under investigation, with preliminary findings suggesting it may inhibit specific cancer cell lines. The mechanism of action appears to involve modulation of cellular signaling pathways associated with proliferation and apoptosis .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within the cell. The dioxolane ring may stabilize the compound's conformation, enhancing its ability to bind to target proteins. The halogen atoms are thought to increase the compound's lipophilicity and overall reactivity, promoting its biological activity .
Case Studies and Research Findings
Research has focused on synthesizing various derivatives of dioxolanes to evaluate their biological activities. A comparative study highlighted that compounds with different substituents at the phenyl position exhibited varied levels of antibacterial activity, suggesting that structural modifications can significantly influence efficacy .
Notable Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
